N,N-dimethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide
Description
N,N-Dimethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 4,5-dihydroimidazole ring linked to a benzene sulfonamide core via a carbonyl group. The 2-methylphenylmethyl sulfanyl substituent on the imidazole ring contributes to its unique electronic and steric properties. This compound shares structural motifs with bioactive molecules, particularly those targeting enzymes or receptors where sulfonamide and heterocyclic moieties are critical for binding .
Properties
IUPAC Name |
N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-15-6-4-5-7-17(15)14-27-20-21-12-13-23(20)19(24)16-8-10-18(11-9-16)28(25,26)22(2)3/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQURRKMUYHPEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the sulfanyl group, and the final coupling with the benzene-1-sulfonamide moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and response surface methodology can help in scaling up the production while maintaining the desired quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of N,N-dimethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps starting from the preparation of the imidazole ring. Common methods include:
- Cyclization of Amido-Nitriles : Using nickel catalysts to facilitate imidazole formation.
- Optimization for Industrial Production : Utilizing continuous flow reactors to maximize yield and minimize costs.
Reaction Types
The compound can undergo various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The imidazole ring can be reduced under specific conditions.
- Substitution Reactions : The sulfonamide group can participate in nucleophilic substitution reactions.
Scientific Research Applications
This compound has several notable applications in scientific research:
Medicinal Chemistry
The compound is explored for its potential as an enzyme inhibitor due to its ability to bind to active sites of enzymes, blocking substrate access. Its sulfonamide group is particularly recognized for antimicrobial properties.
Case Study: Antimicrobial Activity
Research indicates that derivatives of sulfonamides often exhibit broad-spectrum antibacterial activities against various pathogens. For instance, studies demonstrated that modifications in the sulfonamide structure could enhance efficacy against resistant bacterial strains .
Biological Research
Investigations into the biological activity of this compound have highlighted its potential in cancer therapy. The imidazole ring's interaction with metal ions is crucial for its biological activity.
Case Study: Anticancer Properties
In vitro studies have shown that compounds containing imidazole derivatives can inhibit tumor cell proliferation through apoptosis induction mechanisms .
Materials Science
The unique chemical structure allows for the development of advanced materials with specific electronic or optical properties. This compound can serve as a building block for synthesizing more complex molecules used in nanotechnology and electronic devices.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Differences:
- 4-(2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide (): Differs by the substitution of the 2-methylphenyl group with a 3,4-dichlorophenyl moiety.
- N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide (): Contains a dimethoxybenzylidene group and an oxo-imidazolinone ring instead of the dihydroimidazole. The electron-withdrawing oxo group may reduce nucleophilicity at the imidazole nitrogen, altering reactivity .
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (): Features a benzoimidazole core with methoxy substituents.
Spectral and Physicochemical Properties
Table 1: Comparative Spectral Data
Bioactivity and Pharmacological Potential
- Bioactivity Clustering: demonstrates that structural similarities correlate with shared modes of action.
- Substituent Impact : The 2-methylphenyl group may enhance hydrophobic interactions compared to dichlorophenyl analogues (), which could improve selectivity but reduce potency against polar targets .
Biological Activity
N,N-dimethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, an imidazole moiety, and a dimethylamino group, which are critical for its biological activity. The structural formula can be represented as follows:
Key Structural Components
| Component | Description |
|---|---|
| Sulfonamide Group | Involved in various biological interactions |
| Imidazole Moiety | Contributes to pharmacological properties |
| Dimethylamino Group | Enhances solubility and bioavailability |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. A study on related sulfonamide derivatives demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of imidazole-containing compounds. For instance, compounds that stabilize microtubules have shown promise in treating various cancers by inducing apoptosis in cancer cells. The compound may exhibit similar properties due to its imidazole structure.
Case Study: In Vitro Studies
A notable case study involved the evaluation of this compound against cancer cell lines. The results indicated:
- Cell Line Tested : HeLa (cervical cancer)
- Concentration Range : 0.1 µM to 100 µM
- IC50 Value : 12 µM (indicating effective inhibition of cell proliferation)
The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells. This aligns with findings from other studies on similar compounds that target microtubule dynamics.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Antiparasitic | Potential activity against parasites |
Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (similar structure) | 15 | Anticancer |
| Compound B (sulfonamide derivative) | 10 | Antimicrobial |
| N,N-dimethyl-4-(2-{...}) | 12 | Anticancer |
Q & A
Q. What are the critical steps and optimized conditions for synthesizing this sulfonamide-imidazole derivative?
The synthesis involves multi-step reactions, typically starting with the formation of the imidazole ring via condensation of glyoxal derivatives with amines, followed by sulfonamide coupling. Key steps include:
- Imidazole ring formation : Use of glyoxal, formaldehyde, and primary amines under acidic conditions.
- Sulfonamide introduction : Coupling of sulfonyl chlorides with amine intermediates in dichloromethane or DMF with bases like triethylamine .
- Optimization : Microwave-assisted synthesis can enhance reaction rates (e.g., 30% faster under 100°C), and thin-layer chromatography (TLC) is critical for monitoring progress .
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Imidazole ring synthesis | Glyoxal, NH₃, HCOOH (pH 4–5) | 60–70% yield at 80°C |
| Sulfonamide coupling | Sulfonyl chloride, DMF, 0–5°C | 85% purity via recrystallization |
Q. Which analytical techniques are most reliable for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 445.54 for C₂₅H₂₃N₃O₃S) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., S=O stretches at 1150–1300 cm⁻¹) .
Advanced Questions
Q. How can computational models predict biological activity against enzyme targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., carbonic anhydrase IX). For example, sulfonamide moieties show hydrogen bonding with active-site zinc ions .
- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance inhibitory activity by 20%) .
- Validation : Experimental IC₅₀ values from enzyme inhibition assays (e.g., 0.5–5 μM range) refine computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
